

5-(4-Fluorophenyl)thiophene-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(4-Fluorophenyl)thiophene-2-carboxylic acid

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An In-depth Technical Guide to **5-(4-Fluorophenyl)thiophene-2-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with a 4-fluorophenyl group and a carboxylic acid. Its unique structural and electronic properties make it a valuable building block in diverse scientific fields. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its established applications, with a focus on its role in pharmaceutical development as an anti-inflammatory agent.

Chemical and Physical Properties

5-(4-Fluorophenyl)thiophene-2-carboxylic acid is typically an off-white solid powder. Its key quantitative properties are summarized in the table below, providing a consolidated reference for laboratory use.

Property	Value	Reference(s)
Molecular Weight	222.23 g/mol	[1]
	222.24 g/mol	
Molecular Formula	C ₁₁ H ₇ FO ₂ S	[1]
CAS Number	115933-30-7	[1]
Melting Point	247-254 °C	
	[1]	
Appearance	Off-white amorphous powder / White solid	[1]
Purity	≥98%	[1]

Synthesis Protocol

The synthesis of **5-(4-Fluorophenyl)thiophene-2-carboxylic acid** can be achieved through a multi-step process starting from 4-fluoroacetophenone. The following protocol is adapted from established synthetic routes for related compounds[\[2\]](#).

Experimental Protocol

Step 1: Synthesis of 3-chloro-3-(4-fluorophenyl)acrolein via Vilsmeier-Haack Reaction

- Prepare the Vilsmeier reagent by adding a phosphorus-based chlorinating agent (e.g., POCl₃) or solid triphosgene to N,N-dimethylformamide (DMF) in a suitable solvent like dichloromethane, maintaining the temperature between 0-25°C[\[2\]](#).
- Slowly add 4-fluoroacetophenone to the prepared Vilsmeier reagent. The molar ratio of 4-fluoroacetophenone to the chlorinating agent and DMF is critical and should be optimized (e.g., 1:0.4:1.2)[\[2\]](#).
- Allow the reaction to proceed until completion, monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by carefully adding water. Separate the organic layer.

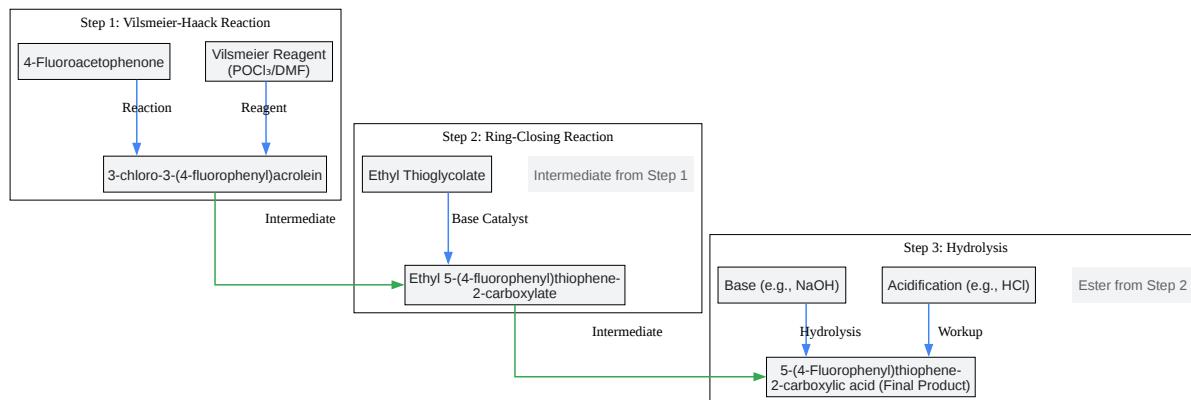
- Neutralize the organic layer with a base, filter the resulting solid, and dry to yield 3-chloro-3-(4-fluorophenyl)acrolein.

Step 2: Synthesis of Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate via Ring-Closing Reaction

- Dissolve 3-chloro-3-(4-fluorophenyl)acrolein and ethyl thioglycolate in a solvent such as ethanol or DMF. A typical molar ratio is 1:1 to 1:1.5[2].
- Add a base (e.g., sodium hydroxide, potassium carbonate) to the solution to catalyze the cyclization. The reaction temperature is typically maintained between 30°C and 80°C[2].
- Monitor the reaction by TLC. Upon completion, add water to precipitate the product.
- Filter the crude product, wash, and dry to obtain ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate.

Step 3: Hydrolysis to **5-(4-Fluorophenyl)thiophene-2-carboxylic acid**

- Suspend the ethyl ester from Step 2 in a suitable solvent system (e.g., a mixture of alcohol and water).
- Add a strong base, such as sodium hydroxide or potassium hydroxide, to initiate the ester hydrolysis. The molar equivalent of the base should be 1.0 to 2.0 times that of the ester[2].
- Heat the mixture under reflux until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid.
- Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum to yield the final product, **5-(4-fluorophenyl)thiophene-2-carboxylic acid**.



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Synthetic Workflow for the Target Compound.

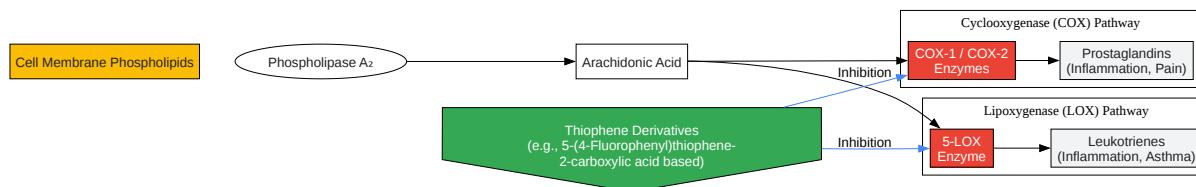
Biological Activity and Applications

This compound is a key intermediate in the development of various bioactive molecules and advanced materials. Its applications span multiple research and industrial sectors.

Pharmaceutical Development

The primary application of **5-(4-fluorophenyl)thiophene-2-carboxylic acid** is as a scaffold in medicinal chemistry. Thiophene-based carboxylic acids are known precursors for drugs with anti-inflammatory and analgesic properties^{[3][4]}. Their mechanism of action is often attributed

to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX)[4][5][6]. By blocking these enzymes, they prevent the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.



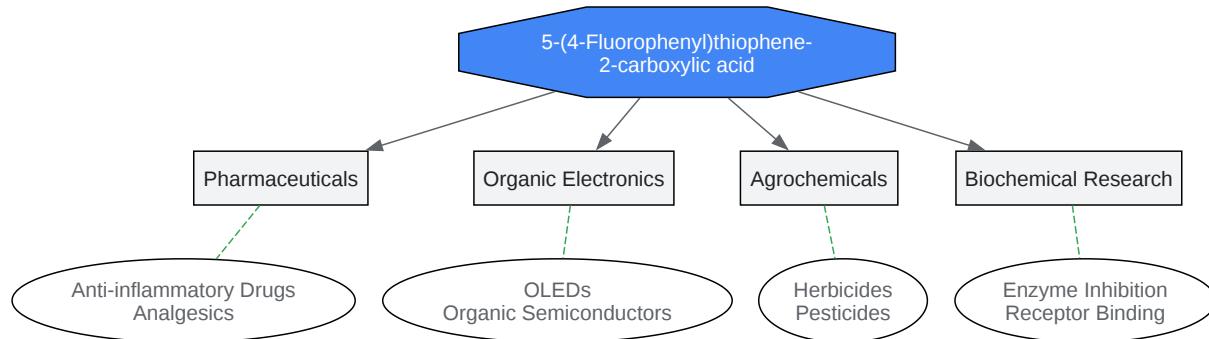
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Inflammatory Pathway Inhibition.

Other Key Applications

Beyond pharmaceuticals, this compound serves as a versatile building block in several high-technology fields.

- **Organic Electronics:** It is used in the synthesis of organic semiconductors for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells[3].
- **Agrochemicals:** The thiophene scaffold is explored for creating new herbicides and pesticides, contributing to crop protection strategies[3].
- **Biochemical Research:** It is employed in studies involving enzyme inhibition and receptor binding, helping to elucidate biological mechanisms and drug interactions[3].
- **Material Science:** The compound is used to create advanced polymers with unique optical and conductive properties for sensors and other materials[3].

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- To cite this document: BenchChem. [5-(4-Fluorophenyl)thiophene-2-carboxylic acid molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

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